molecular formula C15H22O5 B11844267 1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL

1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL

Cat. No.: B11844267
M. Wt: 282.33 g/mol
InChI Key: AQHNOBPDVJEUSX-UHFFFAOYSA-N
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Description

1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL is an organic compound that features both phenoxy and oxirane functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL typically involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-(2-Methoxyethyl)phenol with an appropriate halogenated compound under basic conditions.

    Epoxidation: The oxirane ring can be introduced by reacting the phenoxy intermediate with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA).

    Final Coupling: The final product can be obtained by coupling the epoxide with a suitable alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce diols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, potentially leading to the modification of proteins or DNA. This can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(2-Hydroxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL
  • 1-(4-(2-Methoxyethyl)phenoxy)-3-(chloromethyl)propan-2-OL

Uniqueness

1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL is unique due to the presence of both the methoxyethyl and oxirane functional groups

Properties

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

1-[4-(2-methoxyethyl)phenoxy]-3-(oxiran-2-ylmethoxy)propan-2-ol

InChI

InChI=1S/C15H22O5/c1-17-7-6-12-2-4-14(5-3-12)19-9-13(16)8-18-10-15-11-20-15/h2-5,13,15-16H,6-11H2,1H3

InChI Key

AQHNOBPDVJEUSX-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC=C(C=C1)OCC(COCC2CO2)O

Origin of Product

United States

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